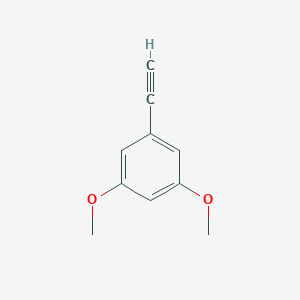

1-Ethynyl-3,5-dimethoxybenzene

説明

Significance in Contemporary Organic Synthesis and Chemical Biology

1-Ethynyl-3,5-dimethoxybenzene serves as a crucial starting material in a variety of powerful chemical transformations, most notably in metal-catalyzed cross-coupling reactions and cycloadditions. The terminal alkyne functionality is particularly amenable to reactions such as the Sonogashira coupling and azide-alkyne "click" chemistry, which are renowned for their high efficiency and functional group tolerance. scirp.org These reactions allow for the straightforward formation of carbon-carbon and carbon-heteroatom bonds, facilitating the assembly of intricate molecular frameworks from simpler precursors.

In the realm of medicinal chemistry and drug discovery, this compound is a key component in the synthesis of a range of biologically active compounds. It is notably used in the creation of resveratrol (B1683913) analogues, which have been investigated for their potential anti-cancer and anti-HIV properties. jk-sci.comnih.gov For instance, it has been utilized in the synthesis of isoxazole (B147169) and triazole derivatives of resveratrol, demonstrating its utility in generating diverse molecular scaffolds for biological screening. jk-sci.comnih.gov

A prominent example of its significance is its role as a key intermediate in the synthesis of Futibatinib (Lytgobi™), an inhibitor of the fibroblast growth factor receptor (FGFR) used in cancer therapy. mdpi.comresearchgate.netunibestpharm.com The synthesis of Futibatinib involves a Sonogashira coupling reaction between this compound and a halogenated pyrazolo[3,4-d]pyrimidine core. researchgate.netunibestpharm.com This highlights the compound's direct relevance to the development of modern pharmaceuticals.

Furthermore, its application extends to the synthesis of probes for chemical biology. The alkyne group can be used to "click" onto azide-modified biomolecules, enabling the study of biological processes. It has also been employed in the synthesis of compounds targeting other biological pathways, such as inhibitors of the NQO2 enzyme. sorbonne-universite.fr

Historical Context and Evolution of Research Trajectories

The precursor, 3,5-dimethoxybenzaldehyde (B42067), from which the alkyne can be synthesized, has been a known compound for a longer period, with established synthetic routes. researchgate.netnih.gov The evolution of research involving the 3,5-dimethoxyphenyl moiety shows a trajectory from simpler derivatives to more complex structures with specific biological targets. Early research on related compounds, such as 3,5-dimethoxybenzyl derivatives, focused on their general chemical properties and inclusion in dendrimer structures. alfa-chemistry.com

The research trajectory of this compound itself appears to have gained significant momentum with the increasing demand for sophisticated building blocks in drug discovery and materials science. Initially, its use would have been primarily in academic settings to explore the scope of new synthetic methodologies. However, as the utility of the 3,5-dimethoxyphenyl scaffold in biologically active molecules became more apparent, particularly in resveratrol analogues and kinase inhibitors, the demand for and research into this compound as a key intermediate has grown substantially. scirp.orgresearchgate.net

Current Research Landscape and Emerging Trends

The current research landscape for this compound is vibrant and expanding, with a strong focus on its application in medicinal chemistry and materials science.

Medicinal Chemistry: A major trend is the continued development of kinase inhibitors. Building on the success of Futibatinib, researchers are exploring new scaffolds incorporating the 3,5-dimethoxyphenylacetylene unit to target other kinases involved in cancer and other diseases. mdpi.comnih.gov The dimethoxybenzene moiety is often considered a "selectivity-enhancing motif" in these contexts. mdpi.com The synthesis of novel resveratrol analogues with improved bioavailability and efficacy remains an active area of investigation, with studies exploring their anti-inflammatory, anti-aging, and neuroprotective effects. scirp.orgnih.gov Furthermore, its use in constructing heterocyclic compounds with potential antimicrobial and anticancer activities through click chemistry is a continuing trend. mdpi.com

Materials Science: There is growing interest in using this compound to construct novel organic materials. Its rigid structure and electron-rich nature make it a suitable building block for ethynylated aromatic compounds with interesting photophysical and electronic properties. avantorsciences.comnih.govchemicalbook.com These materials have potential applications in molecular electronics and as fluorescent probes. While still an emerging area, the synthesis of dendrimers and other complex architectures using this compound as a branching unit is also being explored.

Synthetic Methodology: Research also continues to refine and expand the synthetic utility of this compound. This includes the development of more efficient and environmentally friendly coupling reactions, such as microwave-assisted Sonogashira couplings, to further streamline the synthesis of complex molecules. scirp.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-ethynyl-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-4-8-5-9(11-2)7-10(6-8)12-3/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSBBWQIJMRKLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C#C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405341 | |

| Record name | 1-Ethynyl-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171290-52-1 | |

| Record name | 1-Ethynyl-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-3,5-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Design

Advanced Synthetic Routes to 1-Ethynyl-3,5-dimethoxybenzene

The construction of the C(sp²)-C(sp) bond in this compound is primarily achieved through sophisticated catalytic systems and functionalization strategies. These methods offer high efficiency and selectivity, making them central to the laboratory-scale and potential large-scale production of this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds between terminal alkynes and aryl halides. wikipedia.org This reaction, which utilizes a palladium catalyst and typically a copper(I) co-catalyst, is a cornerstone in the synthesis of arylalkynes like this compound. wikipedia.orglibretexts.org A representative synthesis involves the coupling of 1,4-diiodobenzene (B128391) with this compound, catalyzed by tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide in a triethylamine (B128534) solvent system. researchgate.net The reaction proceeds under mild conditions and has become indispensable for creating the ethynyl (B1212043) linkage to the dimethoxybenzene core. beilstein-journals.org

The choice of ligand coordinated to the palladium center is critical, profoundly influencing catalyst stability, activity, and selectivity. libretexts.org In the context of Sonogashira couplings for synthesizing compounds like this compound, phosphine-based ligands are common. Triphenylphosphine (PPh₃) is widely used, but its dissociation from the palladium center can affect the catalytic cycle. hes-so.ch

Bulky and electron-rich phosphine (B1218219) ligands can enhance the efficiency of the oxidative addition step and promote the stability of the catalytic species. libretexts.org For challenging substrates, such as deactivated aryl bromides, weaker σ-donating ligands like tris(2-furyl)phosphine (TFP) have been shown to accelerate coupling and improve the ratio of hetero- to homodimers. researchgate.net N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering strong σ-donation and steric bulk, which stabilizes the palladium catalyst and can lead to higher turnover numbers, even in copper-free variants of the reaction. libretexts.org

Table 1: Influence of Ligand Type on Sonogashira Coupling Performance

| Ligand Type | Examples | General Effects on Reaction |

|---|---|---|

| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | Standard, widely used. P(t-Bu)₃ is more electron-rich and bulkier, often improving rates for less reactive halides. organic-chemistry.org |

| Bidentate Phosphines | dppe, dppp, dppf | Can enhance catalyst stability. libretexts.org |

| Weak σ-Donor Phosphines | P(fur)₃ | Can lead to faster coupling and reduce homocoupling side products. researchgate.net |

| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Strong σ-donors, form stable complexes, often allow for lower catalyst loadings and copper-free conditions. libretexts.org |

The solvent plays a multifaceted role in the Sonogashira reaction, influencing substrate solubility, reaction rates, and even catalyst stability. A diverse range of solvents, from polar aprotic to nonpolar, has been investigated to optimize yields. lucp.net Amine bases like triethylamine (Et₃N) can often serve as both the base and the solvent. researchgate.net

Polar aprotic solvents such as dimethylformamide (DMF) are frequently used due to their ability to dissolve a wide range of substrates and facilitate the reaction. beilstein-journals.orglucp.net However, due to toxicity concerns, there is a significant drive to replace DMF with more sustainable alternatives. beilstein-journals.org Research has shown that bio-derived solvents like Cyrene™ can be a highly effective medium for Sonogashira couplings, in some cases providing superior yields compared to traditional solvents like DMF and tetrahydrofuran (B95107) (THF). beilstein-journals.org The choice of solvent can also impact selectivity; for instance, using anhydrous toluene (B28343) can selectively favor mono-alkynylated products over inseparable mixtures that may form in DMF. lucp.net

Table 2: Comparison of Solvents in Sonogashira Cross-Coupling

| Solvent | Type | Key Characteristics and Impact on Yield |

|---|---|---|

| Triethylamine (Et₃N) | Amine Base/Solvent | Common choice, acts as both base and solvent, generally provides good yields under mild conditions. researchgate.net |

| Dimethylformamide (DMF) | Polar Aprotic | High boiling point and strong solvating power enhance reaction rates, but toxicity is a concern. lucp.net |

| Tetrahydrofuran (THF) | Polar Aprotic | Common organic solvent, though sometimes less effective than DMF. lucp.net |

| Toluene | Nonpolar | Can improve regioselectivity and favor mono-alkynylation in certain substrates. lucp.net |

| Cyrene™ | Bio-derived Polar Aprotic | Sustainable alternative to DMF, can provide excellent conversion and high isolated yields. beilstein-journals.org |

The mechanism of the copper-co-catalyzed Sonogashira reaction is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org

The Palladium Cycle:

Reductive Process : The active Pd(0) catalyst, often a PdL₂ complex, is generated from a Pd(II) precatalyst. libretexts.org

Oxidative Addition : The aryl halide (e.g., 1-bromo- or 1-iodo-3,5-dimethoxybenzene) undergoes oxidative addition to the Pd(0) center, forming a Pd(II)-aryl complex. acs.org

Transmetalation : A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex. This is a crucial step where the C(sp)-C(sp²) bond is poised to form.

Reductive Elimination : The newly formed aryl-alkyne product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle. organic-chemistry.org

The Copper Cycle:

The terminal alkyne (e.g., ethynyltrimethylsilane or acetylene (B1199291) gas) coordinates with the copper(I) salt (e.g., CuI).

In the presence of the amine base, the alkyne is deprotonated to form a copper(I) acetylide intermediate. wikipedia.org

This copper acetylide is the key species that participates in the transmetalation step with the palladium complex.

Understanding these cycles is vital for troubleshooting and optimizing the reaction, for instance, by minimizing the undesired homocoupling of the alkyne (Glaser coupling), which is often mediated by the copper catalyst. ntu.edu.tw

Butyllithium-Mediated Transformations for Alkyne Introduction

An alternative to palladium catalysis involves the use of organolithium reagents, such as butyllithium (B86547) (BuLi). These methods typically involve the generation of a potent nucleophile or a highly reactive aryl anion. One common strategy is the addition of a lithiated alkyne to an aldehyde, followed by elimination.

For the synthesis of this compound, a plausible route involves the reaction of 3,5-dimethoxybenzaldehyde (B42067) with the lithium salt of a phosphonate (B1237965) ylide, such as the anion of diethyl (diazomethyl)phosphonate generated by BuLi (the Ohira-Bestmann reagent). This reaction directly converts the aldehyde to a terminal alkyne in a one-pot procedure.

Another butyllithium-mediated approach is the metal-halogen exchange of an aryl halide like 1-bromo-3,5-dimethoxybenzene (B32327) with BuLi at low temperatures to form 3,5-dimethoxyphenyllithium. This aryllithium species can then be reacted with an appropriate electrophilic alkyne synthon to introduce the ethynyl group.

Precursor Functionalization Strategies (e.g., ((3,5-dimethoxyphenyl)ethynyl)trimethylsilane)

A widely employed and highly effective strategy for synthesizing terminal alkynes involves the use of a silyl-protected alkyne precursor. scispace.com For this compound, the key intermediate is ((3,5-dimethoxyphenyl)ethynyl)trimethylsilane.

This strategy unfolds in two main steps:

Sonogashira Coupling : 1-Bromo- or 1-iodo-3,5-dimethoxybenzene (B29183) is coupled with ethynyltrimethylsilane (TMSA) using standard Sonogashira conditions. The trimethylsilyl (B98337) (TMS) group acts as a protecting group for the terminal alkyne, preventing homocoupling and other side reactions. scispace.com

Deprotection : The resulting TMS-protected alkyne, ((3,5-dimethoxyphenyl)ethynyl)trimethylsilane, is then treated to remove the silyl (B83357) group. This is typically achieved under mild conditions using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base like potassium carbonate (K₂CO₃) in a protic solvent like methanol. scispace.com This final step cleanly yields the desired terminal alkyne, this compound.

Stereoselective Synthesis Approaches

While this compound itself is an achiral molecule, stereoselective synthesis approaches become highly relevant when it is used as a precursor for chiral derivatives. Methodologies focus on controlling the three-dimensional arrangement of atoms in the products derived from it. For instance, stereoselective reactions targeting the alkyne group can lead to the formation of chiral centers. Although specific literature on the direct stereoselective synthesis of this compound is not prevalent due to its achiral nature, the principles of stereoselective synthesis are critical in its subsequent transformations into complex, biologically active molecules or functional materials where specific stereoisomers are desired. mdpi.comresearchgate.net

Derivatization and Functionalization Strategies of this compound

The terminal alkyne group is the primary site for a variety of derivatization reactions, making this compound a valuable synthon.

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)tcichemicals.comnih.gov

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and generate minimal byproducts. tcichemicals.comresearchgate.net The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, widely used for its efficiency and reliability. nih.govsigmaaldrich.com In this context, this compound serves as the alkyne component, readily reacting with various organic azides.

The hallmark of the CuAAC reaction is the formation of a stable, five-membered 1,2,3-triazole ring which acts as a robust linker between two different molecular fragments. tcichemicals.comsigmaaldrich.com When this compound reacts with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst, it exclusively forms the 1,4-disubstituted 1,2,3-triazole product. sigmaaldrich.com This reaction is valued for its wide functional group tolerance and can often be performed in aqueous solutions. tcichemicals.comsigmaaldrich.com The resulting triazole ring is not merely a linker; it is a desirable pharmacophore in medicinal chemistry due to its significant biological properties and stability against hydrolysis, oxidation, and reduction. nih.govsigmaaldrich.com

Table 1: Characteristics of CuAAC Click Reaction

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Huisgen 1,3-dipolar cycloaddition, catalyzed by Copper(I). | researchgate.netsigmaaldrich.com |

| Reactants | A terminal alkyne (e.g., this compound) and an organic azide. | nih.gov |

| Product | A stable 1,4-disubstituted 1,2,3-triazole ring. | sigmaaldrich.com |

| Key Advantages | High yields, mild reaction conditions, high regioselectivity, and wide functional group tolerance. | tcichemicals.comsigmaaldrich.com |

| Common Catalysts | Cu(I) sources, often generated in situ from Cu(II) salts (like CuSO₄) with a reducing agent (like sodium ascorbate). | sigmaaldrich.com |

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The CuAAC reaction, due to its high selectivity and biocompatibility (when ligands are used to minimize copper toxicity), has been adapted for bioorthogonal applications. sigmaaldrich.comnih.gov this compound, as a small and readily available alkyne, can be incorporated into biomolecules as a chemical handle. This allows for the subsequent attachment of reporter molecules, such as fluorescent dyes or affinity tags, within a biological environment, enabling applications in chemical biology for tracking, imaging, and drug target identification. nih.gov

Suzuki-Miyaura Cross-Coupling Reactions with this compound Derivativestcichemicals.comsynblock.com

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide. beilstein-journals.orgnih.gov While this compound does not directly participate as a primary partner in its alkyne form, its derivatives are highly suitable substrates.

For this reaction, a derivative of this compound, such as a bromo- or iodo-substituted version on the aromatic ring, can be coupled with various aryl or vinyl boronic acids or esters. This strategy allows for the synthesis of complex biaryl structures where the ethynyl-dimethoxybenzene core is linked to other aromatic systems. The reaction is known for its mild conditions and tolerance of a wide array of functional groups. nih.gov

Table 2: Generalized Suzuki-Miyaura Reaction Scheme

| Reactant A (Derivative) | Reactant B | Catalyst/Base | Product Type | Reference |

|---|---|---|---|---|

| Bromo-1-ethynyl-3,5-dimethoxybenzene | Arylboronic Acid | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., K₃PO₄) | Aryl-substituted this compound | nih.govbeilstein-journals.org |

| Iodo-1-ethynyl-3,5-dimethoxybenzene | Vinylboronic Ester | Pd Catalyst, Base | Vinyl-substituted this compound | nih.gov |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)tcichemicals.com

The terminal alkyne of this compound is an excellent dipolarophile for [3+2] cycloaddition reactions. uchicago.edu This class of reactions involves a 1,3-dipole reacting with a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. youtube.commdpi.com The previously mentioned CuAAC is a specific, catalyzed version of a [3+2] cycloaddition between an azide and a terminal alkyne. tcichemicals.com

Other 1,3-dipoles, such as nitrones and nitrile oxides, can also react with the alkyne of this compound to yield different five-membered heterocycles like isoxazoles and isoxazolines. uchicago.eduresearchgate.net These reactions can proceed thermally or be catalyzed and are fundamental for creating a diverse range of heterocyclic compounds, which are prevalent in pharmacologically active molecules. youtube.commdpi.com The reaction's regio- and stereoselectivity can often be controlled by the nature of the substituents on the reactants and the reaction conditions. mdpi.comresearchgate.net

Hydrogenation and Reduction Pathways of the Ethynyl Moiety

The ethynyl group (-C≡CH) of this compound is susceptible to various hydrogenation and reduction reactions, allowing for the selective formation of alkenes and alkanes. libretexts.orglumenlearning.com The outcome of the reaction is highly dependent on the choice of catalyst and reaction conditions. libretexts.org

Complete Hydrogenation: Catalytic hydrogenation using powerful catalysts such as platinum (Pt), palladium on carbon (Pd/C), or Raney Nickel (Raney-Ni) leads to the complete reduction of the alkyne. lumenlearning.com In this process, two equivalents of molecular hydrogen (H₂) add across the triple bond, yielding the corresponding alkane, 1-ethyl-3,5-dimethoxybenzene. The reaction proceeds through an alkene intermediate, but this species is not typically isolated as it is rapidly reduced under these conditions. libretexts.org

Partial Hydrogenation to cis-Alkenes: Selective reduction of the alkyne to a cis-alkene can be achieved using a "poisoned" or deactivated catalyst, most commonly Lindlar's catalyst. libretexts.org This catalyst, composed of palladium on calcium carbonate (CaCO₃) treated with lead acetate (B1210297) and quinoline, prevents over-reduction to the alkane. libretexts.org The hydrogenation occurs with syn-addition of two hydrogen atoms across the triple bond, resulting in the formation of (Z)-1-ethenyl-3,5-dimethoxybenzene.

Dissolving Metal Reduction to trans-Alkenes: To obtain the trans-alkene, a dissolving metal reduction is employed. libretexts.org This reaction uses sodium or lithium metal dissolved in liquid ammonia (B1221849) at low temperatures. libretexts.orglumenlearning.com The mechanism involves the anti-addition of hydrogen atoms across the triple bond, leading to the formation of (E)-1-ethenyl-3,5-dimethoxybenzene. libretexts.org

| Reaction Type | Reagents and Conditions | Product | Stereochemistry |

|---|---|---|---|

| Complete Hydrogenation | H₂, Pd/C (or Pt, Raney-Ni) | 1-Ethyl-3,5-dimethoxybenzene | Not Applicable |

| Partial Hydrogenation (cis) | H₂, Lindlar's Catalyst | (Z)-1-Ethenyl-3,5-dimethoxybenzene | cis (syn-addition) |

| Dissolving Metal Reduction (trans) | Na (or Li), liquid NH₃ | (E)-1-Ethenyl-3,5-dimethoxybenzene | trans (anti-addition) |

Electrophilic and Nucleophilic Aromatic Substitution on the Dimethoxybenzene Ring

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by its substituents. The two methoxy (B1213986) groups (-OCH₃) are powerful activating groups that increase the electron density of the ring through resonance, making it more susceptible to electrophilic attack. studymind.co.ukvedantu.com Conversely, the ethynyl group is generally considered to be a deactivating group due to the sp-hybridization of its carbon atoms.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the directing effects of the substituents determine the position of the incoming electrophile. masterorganicchemistry.com

Methoxy Groups (-OCH₃): As strong activating groups, they are ortho, para-directors. vanderbilt.edu In this molecule, they direct incoming electrophiles to the C2, C4, and C6 positions.

Ethynyl Group (-C≡CH): As a deactivating group, it is a meta-director, directing electrophiles to the C2 and C6 positions.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂).

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a halogen atom.

Friedel-Crafts Acylation: Reaction with an acyl halide (RCOCl) and a Lewis acid catalyst introduces an acyl group (-COR). wikipedia.org This reaction is generally well-controlled as the product is deactivated towards further substitution. lkouniv.ac.in

Friedel-Crafts Alkylation: Using an alkyl halide (RCl) and a Lewis acid can introduce an alkyl group (-R). wikipedia.org This reaction is often more difficult to control than acylation, as the alkylated product can be more reactive than the starting material. vanderbilt.edu

| Reaction | Electrophile (E⁺) | Typical Reagents | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 1-Ethynyl-2-nitro-3,5-dimethoxybenzene and 1-Ethynyl-4-nitro-3,5-dimethoxybenzene |

| Bromination | Br⁺ | Br₂, FeBr₃ | 1-Bromo-2-ethynyl-4,6-dimethoxybenzene and 2-Bromo-1-ethynyl-3,5-dimethoxybenzene |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | (2-Ethynyl-4,6-dimethoxyphenyl)(R)methanone |

Nucleophilic Aromatic Substitution (SNAr): Standard nucleophilic aromatic substitution, which proceeds via an addition-elimination mechanism, is generally not feasible for this compound. libretexts.org This type of reaction requires two main features: a good leaving group (typically a halide) and strong electron-withdrawing groups (like -NO₂) on the aromatic ring to stabilize the negatively charged Meisenheimer intermediate. nih.govlibretexts.org

The this compound molecule possesses electron-donating methoxy groups, which enrich the ring with electron density, making it non-conducive to attack by nucleophiles. Furthermore, it lacks a conventional leaving group. Therefore, subjecting this compound to typical SNAr conditions would not be expected to yield substitution products. Alternative pathways, such as those involving benzyne (B1209423) intermediates, could potentially occur but would require extremely harsh conditions, such as the use of a very strong base like sodium amide. libretexts.org

Spectroscopic and Computational Characterization in Advanced Research

Advanced Spectroscopic Analysis of 1-Ethynyl-3,5-dimethoxybenzene and its Derivatives

Spectroscopic analysis is fundamental to the characterization of this compound. A multi-technique approach involving Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy allows for unambiguous structural confirmation and insight into its electronic behavior.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. The symmetry of the molecule simplifies its ¹H and ¹³C NMR spectra, leading to a distinct set of signals.

In the ¹H NMR spectrum, the methoxy (B1213986) groups (-OCH₃) typically appear as a sharp singlet at approximately 3.81 ppm. The aromatic protons are chemically equivalent and exhibit signals in the range of 6.48 to 6.70 ppm. For instance, in the closely related derivative 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene, the aromatic protons of the 3,5-dimethoxyphenyl group appear as a triplet at 6.48 ppm and a doublet at 6.70 ppm nih.gov. The terminal acetylenic proton (C≡C-H) is expected to resonate around 3.0 ppm, a characteristic chemical shift for such protons.

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the methoxy groups are typically observed around 55.3 ppm nih.gov. The aromatic carbons show distinct signals: the carbons bearing the methoxy groups resonate at approximately 160.6 ppm, the carbons ortho to the ethynyl (B1212043) group appear around 109.4 ppm, and the para carbon is found near 102.0 ppm nih.gov. The acetylenic carbons have characteristic shifts, with the terminal carbon (C-H) appearing around 77 ppm and the internal carbon (C-Ar) at approximately 83 ppm.

Interactive Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the this compound Moiety

| Atom | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |

| Methoxy Protons | ¹H | ~3.81 | Singlet | N/A |

| Aromatic Proton (H-4) | ¹H | ~6.48 | Triplet | ~2.3 |

| Aromatic Protons (H-2, H-6) | ¹H | ~6.70 | Doublet | ~2.3 |

| Acetylenic Proton | ¹H | ~3.0 | Singlet | N/A |

| Methoxy Carbon | ¹³C | ~55.3 | Quartet | N/A |

| Aromatic Carbon (C-4) | ¹³C | ~102.0 | Doublet | N/A |

| Aromatic Carbons (C-2, C-6) | ¹³C | ~109.4 | Doublet | N/A |

| Aromatic Carbon (C-1) | ¹³C | ~124.3 | Singlet | N/A |

| Aromatic Carbons (C-3, C-5) | ¹³C | ~160.6 | Singlet | N/A |

| Acetylenic Carbon (Ar-C ≡CH) | ¹³C | ~83 | Singlet | N/A |

| Acetylenic Carbon (Ar-C≡C H) | ¹³C | ~77 | Doublet | N/A |

Note: Data is compiled and estimated from spectra of closely related derivatives nih.gov.

Mass spectrometry confirms the molecular weight of this compound and provides insight into its structural stability and fragmentation pathways. The compound has a molecular formula of C₁₀H₁₀O₂ with a molecular weight of approximately 162.19 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺˙) is observed at an m/z ratio of 162. The fragmentation pattern is characteristic of aromatic ethers and alkynes. Common fragmentation pathways include the loss of a methyl radical (•CH₃) from a methoxy group to form a stable cation at m/z 147. Subsequent loss of a neutral carbon monoxide (CO) molecule can lead to a fragment at m/z 119. These fragmentation processes are crucial for confirming the molecular structure in combination with other spectroscopic data uni-saarland.de.

Interactive Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

| 162 | [C₁₀H₁₀O₂]⁺˙ (Molecular Ion) | N/A |

| 147 | [C₉H₇O₂]⁺ | •CH₃ |

| 119 | [C₈H₇O]⁺ | •CH₃, CO |

Note: Fragmentation patterns are predicted based on common fragmentation rules for related aromatic compounds uni-saarland.dedocbrown.info.

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The spectrum of this compound is characterized by absorptions in the ultraviolet region, arising from π → π* transitions within the conjugated system of the benzene (B151609) ring and the ethynyl group. Related aromatic ethynyl compounds show several intense absorption bands in the region between 200 nm and 360 nm. These absorptions are attributed to the electronic excitations of the delocalized π-electron system. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring.

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The spectrum displays characteristic absorption bands that confirm the presence of the alkyne, aromatic ring, and ether linkages.

The most distinctive bands include a sharp, weak absorption around 2100-2150 cm⁻¹ corresponding to the C≡C stretching vibration and a strong, sharp peak near 3300 cm⁻¹ for the terminal ≡C-H stretch. The aromatic C=C stretching vibrations appear as a series of bands in the 1580-1605 cm⁻¹ region nih.gov. The strong absorption band for the aryl-alkyl ether C-O stretching is typically found in the 1200-1250 cm⁻¹ range.

Interactive Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Acetylenic C-H | Stretch | ~3300 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Aliphatic C-H (in -OCH₃) | Stretch | 2850-2960 | Medium |

| Acetylenic C≡C | Stretch | 2100-2150 | Weak, Sharp |

| Aromatic C=C | Stretch | 1580-1605 | Medium-Strong |

| Aryl Ether C-O | Asymmetric Stretch | 1200-1250 | Strong |

Note: Data compiled from general IR tables and spectra of related compounds nih.govnist.gov.

Theoretical and Computational Chemistry Studies

Alongside experimental techniques, theoretical and computational methods are employed to model the properties of this compound, offering deeper insights into its molecular geometry and electronic structure.

Density Functional Theory (DFT) is a powerful computational method used to investigate the structural and electronic properties of dimethoxybenzene derivatives. DFT calculations can accurately predict molecular geometries, including bond lengths and angles, which can then be compared with experimental data from X-ray crystallography researchgate.net.

For molecules like 1,3,5-trimethoxybenzene, a compound structurally similar to the benzene core of the target molecule, DFT methods have been used to simulate vibrational (IR and Raman) spectra with high accuracy researchgate.net. These calculations help in the assignment of complex vibrational modes. Furthermore, DFT is used to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and the electronic transition properties of the molecule, complementing the experimental findings from UV-Vis spectroscopy.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry that help in determining the electronic properties and reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter to predict a molecule's chemical stability and its behavior in chemical reactions.

Computational studies, specifically using Density Functional Theory (DFT), have been employed to investigate the electronic properties of molecules containing the this compound moiety. For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been performed to determine the HOMO energy values of related structures, suggesting that the electronic characteristics of this compound are an active area of research. osaka-u.ac.jp However, specific values for the HOMO-LUMO energy gap of the isolated this compound molecule are not detailed in the available literature.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. The presence of the electron-donating methoxy groups and the π-system of the ethynyl group in this compound are expected to influence its HOMO and LUMO energy levels significantly.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|

Molecular Orbital Characterization

The characterization of molecular orbitals provides insight into the distribution of electron density within a molecule. For this compound, the HOMO is anticipated to be primarily localized on the electron-rich aromatic ring and the ethynyl group, which are regions of high electron density. Conversely, the LUMO is expected to be distributed over the anti-bonding orbitals of the π-system.

Studies on related compounds indicate that the frontier orbitals are key to understanding charge transfer properties. rug.nl The specific contributions of atomic orbitals to the HOMO and LUMO of this compound would require detailed computational analysis, which, while likely performed in specialized studies, is not publicly detailed. rug.nl

Transition State Geometries and Activation Energy Calculations

The investigation of transition state geometries and the calculation of activation energies are essential for understanding the mechanisms and kinetics of chemical reactions involving this compound. This compound is known to participate in reactions such as C-H silylation and cross-coupling reactions. proquest.comacs.org

Computational studies on the mechanisms of such reactions would involve locating the transition state structures and calculating the energy barrier (activation energy) for the reaction to proceed. For example, in a palladium-catalyzed cross-coupling reaction, DFT calculations can elucidate the energetics of the oxidative addition, transmetalation, and reductive elimination steps. acs.org While it is mentioned that this compound is used in these reactions, specific data on the transition state geometries and activation energies for its reactions are not available in the provided search results. proquest.comacs.org

Table 2: Hypothetical Data Table for a Reaction Involving this compound Note: This table is illustrative and does not represent actual reported data.

| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Key Transition State Bond Distances (Å) |

|---|

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules over time. These simulations can provide insights into conformational changes, intermolecular interactions, and the behavior of molecules in different environments.

While MD simulations have been employed to study complexes of derivatives of this compound with biological targets like Cytochrome P450 1B1, there is no specific mention in the available literature of MD simulations being performed on the isolated this compound molecule. nih.gov Such simulations could, for instance, explore its conformational flexibility or its interaction with solvents.

Applications and Emerging Research Avenues

Role in Medicinal Chemistry and Drug Discovery

The structural motif of 1-Ethynyl-3,5-dimethoxybenzene has been instrumental in the design and synthesis of a range of biologically active molecules, demonstrating its importance in the quest for new treatments for various diseases.

Development of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The 3,5-dimethoxyphenylacetylene moiety is a key component in the development of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors, a class of targeted cancer therapies. One of the most notable examples is its incorporation into the structure of Futibatinib (TAS-120) , an irreversible FGFR inhibitor. Futibatinib is comprised of three main parts: a pyrrolidine, a pyrazolo[3,4-d]pyrimidine core, and the this compound unit.

In the synthesis of Futibatinib, the terminal alkyne of this compound undergoes a palladium-catalyzed Sonogashira coupling reaction with an iodinated pyrazolo[3,4-d]pyrimidine intermediate. This specific chemical group is considered an "FGFR-selectivity-enhancing motif," contributing to the drug's potent and selective inhibition of the FGFR family of receptor tyrosine kinases. The dimethoxybenzene group plays a crucial role in the binding of these inhibitors to the ATP-binding pocket of the FGFR kinase domain. Research has shown that modifications to this part of the molecule, such as the synthesis of compounds containing a 1,5-dichloro-2,4-dimethoxybenzene group, can lead to highly potent FGFR1 inhibitors with enzymatic IC50 values in the picomolar range.

| Compound/Intermediate | Role of this compound | Key Reaction |

| Futibatinib (TAS-120) | Structural component contributing to FGFR selectivity. | Sonogashira coupling |

| Pyrrolo[2,3-b]pyrazine based inhibitors | Used as a reactant to introduce the dimethoxyphenyl ethynyl (B1212043) group. | Sonogashira coupling |

Synthesis of Anti-HIV-1 Agents

This compound has been utilized as a key reagent in the synthesis of novel resveratrol (B1683913) derivatives with potential anti-HIV-1 activity. In these synthetic pathways, the ethynyl group of the compound participates in cycloaddition reactions to form five-membered heterocyclic rings.

For instance, in the creation of an isoxazole-containing resveratrol analogue, this compound is reacted with an imidoyl chloride in a cyclization reaction. Similarly, for the synthesis of a 1,4-substituted triazole derivative, it undergoes a copper-catalyzed Huisgen [3+2] cycloaddition with an azide (B81097) precursor. These reactions demonstrate the utility of the ethynyl group as a versatile handle for constructing complex molecular architectures with potential therapeutic applications against HIV-1.

Anticancer Agent Development and Mechanism of Action Studies

Beyond its role in FGFR inhibitors, this compound has been employed in the synthesis of other classes of potential anticancer agents. One such area is the development of 1,2,3-triazole incorporated 1,3,4-oxadiazole-triazine derivatives. In a "click" reaction, specifically a copper-catalyzed azide-alkyne cycloaddition (CuAAC), this compound is reacted with an azide-containing intermediate to form a 1,2,3-triazole ring system.

The resulting hybrid molecules have been evaluated for their cytotoxic activity against various human cancer cell lines. Structure-activity relationship (SAR) studies of these compounds have shown that the presence of the 3,5-dimethoxyphenyl group attached to the 1,2,3-triazole moiety influences their anticancer potency. For example, a compound bearing this group (compound 9b ) exhibited notable activity against several cancer cell lines, as detailed in the table below.

| Cancer Cell Line | IC50 Value of Compound 9b (μM) |

| PC3 (Prostate) | 2.18 ± 1.93 |

| A549 (Lung) | 1.90 ± 0.83 |

| MCF-7 (Breast) | 1.94 ± 0.89 |

| DU-145 (Prostate) | 1.75 ± 0.78 |

While the precise mechanism of action for these specific compounds is still under investigation, their development highlights the utility of this compound in creating diverse molecular scaffolds for anticancer drug discovery.

Exploration in Biological Pathways and Mechanisms

The application of this compound in the synthesis of biologically active molecules like FGFR inhibitors and resveratrol analogues provides valuable tools for probing various biological pathways. For instance, the FGFR signaling pathway is implicated in cell proliferation, differentiation, and migration, and its aberrant activation is linked to cancer development. The use of inhibitors containing the 3,5-dimethoxyphenylacetylene moiety allows researchers to study the specific roles of different FGFR isoforms in these processes.

Similarly, resveratrol is known to interact with multiple biological targets and pathways, including those involved in inflammation and viral replication. By creating derivatives using this compound, scientists can explore how modifications to the resveratrol scaffold affect its biological activity and mechanism of action, potentially leading to the identification of more potent and selective therapeutic agents.

Design of Isoflavone and Resveratrol Hybrid Compounds for Biological Activity

As previously mentioned, this compound is a key building block in the synthesis of resveratrol derivatives. This involves leveraging the reactivity of its ethynyl group to append new heterocyclic structures to a resveratrol-like framework. This approach allows for the systematic modification of the parent molecule to enhance its biological properties, such as anti-HIV-1 activity. The synthesis of these hybrids provides a platform for investigating the structure-activity relationships of resveratrol and its analogues, which can guide the design of future compounds with improved therapeutic potential. While its use in creating isoflavone hybrids is less documented, the chemical principles demonstrated in the synthesis of resveratrol hybrids are applicable to the design of novel isoflavone-based compounds.

Contributions to Materials Science and Engineering

The ethynyl functionality of this compound makes it a valuable monomer in the synthesis of novel polymers. The presence of two reactive sites (the terminal alkyne) allows for its participation in polymerization reactions, leading to the formation of materials with potentially interesting electronic and optical properties. For example, it can be used in the synthesis of poly(arylene ethynylene)s, a class of conjugated polymers known for their applications in organic electronics. The dimethoxy substituents on the phenyl ring can influence the solubility, processability, and solid-state packing of the resulting polymers, thereby tuning their material properties. While specific, large-scale applications are still in the research phase, the use of this compound and similar diethynylarenes in polymer chemistry represents a promising avenue for the development of new functional materials.

π-Linker Applications in Dye-Sensitized Solar Cells (DSSCs)

In the architecture of organic sensitizers for Dye-Sensitized Solar Cells (DSSCs), which typically follows a Donor-π-Linker-Acceptor (D-π-A) model, the π-linker (or π-spacer) plays a critical role in mediating the intramolecular charge transfer from the donor to the acceptor unit upon photoexcitation. The choice of the π-linker significantly influences the dye's optical and electrochemical properties, and ultimately, the power conversion efficiency (PCE) of the solar cell. mdpi.com

Researchers have investigated the incorporation of the 1,3-dimethoxybenzene moiety, derived from this compound, as a novel π-linker in D-π-A organic sensitizers. In one such study, a sensitizer was synthesized incorporating a D35 donor unit and the 1,3-dimethoxybenzene π-linker. The introduction of this specific spacer was systematically studied to understand its influence on the optical and electrochemical properties of the dye. The energy levels of the resulting dye, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for efficient electron injection into the semiconductor (typically TiO2) and dye regeneration from the electrolyte. mdpi.com The energy of the LUMO must be higher than the conduction band of the TiO2, a condition met by dyes incorporating the 1,3-dimethoxybenzene spacer. This ensures thermodynamic viability for the injection of photo-generated electrons from the sensitizer into the semiconductor. nih.gov

The strategic placement of methoxy (B1213986) groups on the π-linker can modulate the electronic properties of the dye, affecting the energy gap and light-harvesting capabilities. The ethynyl group serves as a rigid and highly conjugated connection point, facilitating effective electronic communication between the donor and acceptor moieties, a key requirement for efficient charge separation. semanticscholar.org

Table 1: Components of a Representative D-π-A Sensitizer

| Component | Function | Example Moiety Derived from this compound |

|---|---|---|

| Donor (D) | Provides the electron upon photoexcitation | Triphenylamine (TPA), Phenothiazine |

| π-Linker (π) | Facilitates charge transfer, tunes properties | 1,3-Dimethoxybenzene |

| Acceptor (A) | Anchors to the semiconductor, accepts the electron | Cyanoacrylic acid |

Polymerization and Oligomerization Studies

The terminal ethynyl group of this compound is a reactive functional group that can undergo polymerization and oligomerization reactions. Aromatic compounds featuring terminal ethynyl groups are known precursors for synthesizing polymers with unique thermal and electronic properties. nih.gov The polymerization of such monomers can proceed through various mechanisms, often leading to the formation of complex, branched, or cross-linked network structures. nih.gov

Studies on the polymerization of diethynylarenes, such as p-diethynylbenzene (p-DEB), provide insight into the potential reactivity of this compound. These reactions can result in soluble prepolymers that can be cured at higher temperatures to form highly cross-linked, thermosetting materials. nih.gov However, controlling the reaction to prevent premature gel formation can be a challenge. nih.gov The resulting polymers often feature a combination of linear polyene chains and trisubstituted benzene (B151609) rings arising from cyclotrimerization reactions. nih.gov

The presence of the dimethoxy substituents on the benzene ring of this compound would influence the reactivity of the ethynyl group and the properties of the resulting polymer, such as solubility and thermal stability. These polymers are investigated for applications where high thermal-oxidative stability is required. researchgate.net

Table 2: Potential Polymerization Reactions for Ethynylarenes

| Reaction Type | Description | Catalyst/Conditions | Resulting Structure |

|---|---|---|---|

| Addition Polymerization | Formation of polyene chains via reaction at the triple bond. | Radical or metal catalysts (e.g., Ni-catalyzed). nih.gov | Linear and/or branched polyene chains. nih.gov |

| Polycyclotrimerization | Cyclization of three alkyne units to form a benzene ring. | Cobalt-based catalysts. nih.gov | Cross-linked network with trisubstituted benzene nuclei. nih.gov |

Development of Functional Materials via Alkyne Chemistry

The terminal alkyne of this compound is a versatile functional group that enables the construction of a wide array of functional materials through various reactions characteristic of alkyne chemistry. This versatility allows for its incorporation into larger, more complex molecular architectures with tailored properties.

The key to its utility lies in the ability of the C≡C triple bond to participate in:

Coupling Reactions: Palladium-catalyzed reactions like the Sonogashira coupling allow for the connection of the ethynylbenzene unit to other aromatic or organic fragments, forming extended π-conjugated systems. These systems are fundamental to the materials used in DSSCs and other organic electronics.

Cyclization Reactions: The alkyne can react with other unsaturated functionalities to form new ring systems, including aromatic and heterocyclic structures. This is a powerful strategy for building complex polycyclic molecules.

Polymerization: As discussed previously, the alkyne group can be polymerized to create materials with high thermal stability and interesting electronic properties.

Through these chemical transformations, this compound serves as a foundational element for materials with specific functions, from light harvesting in solar cells to the creation of robust, heat-resistant polymers.

Advanced Organic Building Block Applications

Beyond its use in functional materials, this compound is a valuable building block in advanced organic synthesis for the construction of intricate molecular frameworks.

Synthesis of Complex Polycyclic Aromatic Hydrocarbons

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of molecules composed of fused aromatic rings. researchgate.net The synthesis of large, well-defined PAHs is a significant goal in chemistry, as these molecules can be seen as precise fragments of graphene and possess unique electronic properties. researchgate.net Alkyne chemistry provides a powerful toolkit for the synthesis of PAHs. nsf.gov

The ethynyl group of this compound can be utilized in several strategies to build up complex PAH structures:

Alkyne Annulation: This involves the cyclization of precursors containing alkyne functionalities to form new aromatic rings. This method has been successfully employed to create various PAHs under mild conditions. nsf.govwvu.edu

Cyclotrimerization: The cobalt-catalyzed cyclotrimerization of three alkyne units to form a benzene ring is a key step in the synthesis of highly substituted phenylenes and larger PAHs. researchgate.net this compound can serve as one of the alkyne components in such reactions, allowing for the precise placement of dimethoxy-substituted rings within the final PAH structure.

These synthetic routes enable the construction of PAHs with varied sizes and peripheries, where the electronic properties can be tuned by the substitution pattern. researchgate.net

Construction of Novel Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The reactivity of the alkyne group makes this compound a useful precursor for synthesizing novel heterocyclic systems. The triple bond can participate in a variety of cycloaddition reactions and multicomponent reactions to generate diverse heterocyclic scaffolds. For instance, the alkyne functionality can react with azides to form triazoles (via "click chemistry"), or with nitrones and other 1,3-dipoles to create a range of five-membered heterocycles. These reactions are often characterized by high efficiency and atom economy, making them attractive for modern synthetic chemistry. chebanov.org

Enabling New Synthetic Methodologies and Reaction Mechanisms

Terminal alkynes are fundamental reactants in a host of powerful synthetic transformations, and this compound serves as a model substrate for the development and optimization of these methodologies.

A prime example is the Sonogashira cross-coupling reaction , a palladium-catalyzed process that couples terminal alkynes with aryl or vinyl halides. This reaction is one of the most important methods for forming carbon-carbon bonds in organic synthesis. The use of multifunctional alkyne-terminal compounds in multiple Sonogashira reactions allows for the rapid construction of complex, conjugated structures from simple precursors. researchgate.netresearchgate.net The efficiency and selectivity of the Sonogashira reaction make it a cornerstone for synthesizing the D-π-A dyes, conjugated polymers, and complex aromatic systems mentioned in the preceding sections. By employing substrates like this compound, chemists can explore new catalyst systems, expand the scope of the reaction, and study its mechanism, thereby enabling the synthesis of previously inaccessible molecules.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-diethynylbenzene |

| Titanium dioxide |

| Triphenylamine |

| Phenothiazine |

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The primary academic contribution of 1-ethynyl-3,5-dimethoxybenzene lies in its role as a fundamental building block for the construction of complex organic molecules, most notably dendrimers and ethynylated aromatic compounds. The presence of the terminal alkyne group makes it an ideal substrate for powerful carbon-carbon bond-forming reactions.

Key academic contributions include:

Dendrimer Synthesis: The compound serves as a crucial starting material in the divergent and convergent synthesis of dendrons and dendrimers. These highly branched, monodisperse macromolecules are of significant interest for applications in drug delivery, catalysis, and materials science. The 3,5-dimethoxy substitution pattern influences the solubility and electronic properties of the resulting dendritic structures.

Sonogashira Coupling Reactions: this compound is frequently employed in palladium-catalyzed Sonogashira coupling reactions. This has enabled the synthesis of a variety of linear and branched π-conjugated systems. A notable example is the synthesis of 1,4-bis[(3,5-dimethoxyphenyl)ethynyl]benzene, a molecule investigated for its unique molecular structure, optical properties, and potential in molecular electronics. nih.gov The successful synthesis and characterization of such molecules have advanced the understanding of structure-property relationships in conjugated organic materials.

"Click Chemistry": The terminal alkyne functionality makes this compound a suitable component for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". nih.govorganic-chemistry.org This highly efficient and specific reaction is valuable for the facile construction of complex molecular architectures and bioconjugation.

A summary of key reactions involving this compound is presented in the table below.

| Reaction Type | Reagents/Catalysts | Product Type | Significance |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu co-catalyst, Base | Ethynylated Aromatic Compounds | Formation of C-C bonds, synthesis of conjugated systems |

| Azide-Alkyne Cycloaddition | Azide (B81097), Cu(I) catalyst | 1,2,3-Triazoles | High efficiency, modular synthesis ("click chemistry") |

Unexplored Research Frontiers and Challenges

Despite its utility, several research areas concerning this compound remain underexplored, and certain challenges persist.

Unexplored Research Frontiers:

Novel Dendrimer Architectures: While used in dendrimer synthesis, the full potential of the 3,5-dimethoxy substitution pattern to influence the encapsulation properties and catalytic activity of the resulting dendrimers has not been exhaustively studied. Future research could focus on creating dendrimers with precisely tailored interior and exterior functionalities for specific applications.

Supramolecular Chemistry: The electron-rich nature of the dimethoxybenzene ring suggests potential for its use in constructing novel supramolecular assemblies driven by non-covalent interactions. Exploring its role in the formation of self-assembled monolayers, gels, and liquid crystals could lead to new functional materials.

Alternative Coupling Chemistries: While Sonogashira and click reactions are predominant, the exploration of other alkyne-based transformations, such as cycloaddition reactions beyond CuAAC, could unveil new synthetic pathways to unique molecular scaffolds.

Polymer Synthesis: The incorporation of this compound into novel polymer backbones could lead to materials with interesting photophysical or electronic properties, potentially applicable in organic electronics.

Challenges:

Scalability: While effective at the lab scale, the scalability of multi-step syntheses involving this compound for industrial applications can be a challenge. Process optimization and the development of more efficient catalytic systems are necessary.

Purification: The synthesis of higher-generation dendrimers often involves challenging purification steps to remove structural isomers and incompletely reacted species, which can be a significant hurdle. sapub.org

Homocoupling: In Sonogashira reactions, the undesired homocoupling of the terminal alkyne to form diynes is a common side reaction that can reduce the yield of the desired cross-coupled product.

Potential Impact on Interdisciplinary Scientific Fields

The application of molecules derived from this compound has the potential to significantly impact several scientific disciplines beyond traditional organic chemistry.

Materials Science: The rigid, conjugated structures that can be synthesized using this building block are of great interest in materials science. nih.gov These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of molecular wires and switches in nanoelectronics. The methoxy (B1213986) groups can be used to tune the electronic properties and solid-state packing of these materials.

Medicinal Chemistry and Drug Delivery: Dendrimers synthesized from this compound can serve as nanocarriers for targeted drug delivery. sapub.orgnih.gov The well-defined structure of dendrimers allows for the attachment of targeting ligands to their surface and the encapsulation of therapeutic agents within their interior. This can lead to improved drug solubility, bioavailability, and reduced side effects. The biocompatibility of these systems would be a critical area of investigation.

Catalysis: Dendrimers with catalytically active sites at their core or periphery, synthesized using this building block, could offer advantages in terms of catalyst recovery and reuse. The dendritic framework can create a unique microenvironment that may influence the activity and selectivity of the catalyst.

The continued exploration of the chemistry of this compound and its derivatives will undoubtedly lead to further advancements in these and other interdisciplinary fields.

Q & A

Q. What are the common synthetic routes for 1-Ethynyl-3,5-dimethoxybenzene, and what reaction conditions are critical for reproducibility?

- Methodological Answer : The compound is often synthesized via Sonogashira coupling, a palladium-catalyzed cross-coupling between terminal alkynes and aryl halides. For example, 1-iodo-3,5-dimethoxybenzene reacts with ethynyltrimethylsilane in the presence of Pd(PPh₃)₄ and CuI, followed by deprotection with K₂CO₃ . Alternative routes involve direct alkylation or demethylation using BBr₃ in dichloromethane (DCM) under controlled conditions (e.g., 20 h at room temperature) . Key parameters include anhydrous solvents, inert atmospheres (N₂), and precise stoichiometry of catalysts (e.g., 1 mol% Pd catalyst).

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For instance, ¹H NMR in CDCl₃ reveals distinct aromatic protons at δ 6.85–7.15 ppm and methoxy groups at δ 3.97–4.06 ppm . HRMS confirms molecular weight (e.g., m/z 285.1128 for C₁₇H₁₇O₄), while IR identifies alkyne stretches (~3300 cm⁻¹) and methoxy C-O bonds (~1265 cm⁻¹) . Purity is validated via melting point analysis (mp 44–48 °C) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : The compound is a combustible solid (WGK 3) requiring storage in cool, dry conditions away from light. Personal protective equipment (PPE) includes N95 masks, gloves, and eyeshields due to its skin sensitization (Hazard Class 1) and eye irritation (Hazard Class 2) risks . Reactions involving BBr₃ or CuI should be conducted in fume hoods with rigorous waste management protocols .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP hybrid functional) model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Exact-exchange terms improve accuracy in thermochemical properties (e.g., bond dissociation energies) . Applications include optimizing ethynyl group reactivity in cross-coupling reactions, validated by experimental data on regioselectivity in Pd-catalyzed couplings .

Q. What strategies optimize palladium-catalyzed coupling reactions involving this compound?

- Methodological Answer : Catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂) and ligand tuning (e.g., triphenylphosphine vs. XPhos) significantly impact yield. In a 1,4-diiodobenzene coupling, Pd(PPh₃)₄ (2 mol%) with CuI (2.5 mol%) in dry triethylamine at 80°C achieves 70–85% yield . Solvent polarity (e.g., DMF vs. THF) and temperature gradients (e.g., reflux vs. RT) are critical for minimizing side products like homocoupled alkynes.

Q. How can researchers address low yields in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with this compound?

Q. How to resolve conflicting spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or mass spectra may arise from tautomerism or residual solvents. For example, residual DMF in HRMS can obscure molecular ion peaks, necessitating high-vacuum drying at 90°C . X-ray crystallography (via SHELXL ) confirms structural assignments, while 2D NMR (COSY, HSQC) resolves overlapping signals in complex derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。